molecular formula C21H23N3O B12583600 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea CAS No. 581810-01-7

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea

Cat. No.: B12583600
CAS No.: 581810-01-7
M. Wt: 333.4 g/mol
InChI Key: RSZMNPKYJGGAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea is an organic compound that features a unique structure combining a tert-butyl-benzyl group with an isoquinolinyl-urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea typically involves the reaction of 4-tert-butylbenzylamine with isoquinoline-5-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve 4-tert-butylbenzylamine in an appropriate solvent (e.g., dichloromethane).
  • Add isoquinoline-5-carbonyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenethiol: Shares the tert-butyl-benzyl group but differs in the functional group attached to the benzene ring.

    4-tert-Butylbenzyl alcohol: Similar structure but with an alcohol group instead of the isoquinolinyl-urea moiety.

    tert-Butylbenzene: Contains the tert-butyl-benzyl group but lacks the isoquinolinyl-urea component.

Uniqueness

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea is unique due to the combination of the tert-butyl-benzyl group with the isoquinolinyl-urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

581810-01-7

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C21H23N3O/c1-21(2,3)17-9-7-15(8-10-17)13-23-20(25)24-19-6-4-5-16-14-22-12-11-18(16)19/h4-12,14H,13H2,1-3H3,(H2,23,24,25)

InChI Key

RSZMNPKYJGGAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.